molecular formula C9H12BrNO2S B8359017 2-(4-Bromophenyl)propane-1-sulfonamide

2-(4-Bromophenyl)propane-1-sulfonamide

Cat. No.: B8359017
M. Wt: 278.17 g/mol
InChI Key: QSMDAXCADQSRBO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propane-1-sulfonamide is a synthetic organic compound featuring a bromophenyl group linked to a propane-sulfonamide chain. This structure classifies it within the sulfonamide family, a group known for its diverse pharmacological activities and significant role in chemical synthesis . The bromine atom on the phenyl ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a versatile building block for constructing more complex molecules for drug discovery programs . Sulfonamides are a foundational group in medicinal chemistry. While early antibacterial sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase , the broader sulfonamide class has since been developed to treat a wide range of conditions, including inflammation, hypoglycemia, and glaucoma . The specific structure of 2-(4-Bromophenyl)propane-1-sulfonamide, lacking the N4 arylamine group common in antibiotic sulfonamides, may influence its biological profile and potential hypersensitivity responses . Researchers value this compound for exploring structure-activity relationships (SAR) and developing novel bioactive agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

2-(4-bromophenyl)propane-1-sulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-7(6-14(11,12)13)8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3,(H2,11,12,13)

InChI Key

QSMDAXCADQSRBO-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)N)C1=CC=C(C=C1)Br

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

The compound has been investigated for its potential anticancer properties. A study highlighted the structure-activity relationship (SAR) of sulfonamide derivatives, indicating that modifications at the sulfonamide position can significantly enhance anticancer activity against breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a novel anticancer agent .

1.2 Enzyme Inhibition

Research has shown that compounds similar to 2-(4-Bromophenyl)propane-1-sulfonamide demonstrate significant inhibition of acetylcholinesterase (AChE). This inhibition suggests potential therapeutic applications in managing neurodegenerative diseases by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Synthesis and Derivative Development

The synthesis of 2-(4-Bromophenyl)propane-1-sulfonamide serves as a precursor for developing more complex molecules. For instance, it is used in the preparation of pyrimidine intermediates that are crucial for synthesizing endothelin receptor antagonists, such as Macitentan, which is approved for treating pulmonary arterial hypertension . This demonstrates the compound's utility in drug development pathways.

Case Studies

Case Study 1: Anticancer Efficacy

  • Objective: To evaluate the anticancer properties of sulfonamide derivatives.
  • Method: Structure-activity relationship analysis.
  • Findings: The compound showed promising activity against breast cancer cell lines with IC50 values indicating efficacy comparable to existing treatments .

Case Study 2: Neuroprotective Potential

  • Objective: Investigate the inhibition of acetylcholinesterase.
  • Method: Comparative analysis of enzyme inhibitors.
  • Findings: The compound exhibited significant AChE inhibition, suggesting its potential use in treating neurodegenerative disorders .

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound NameCell LineIC50 Value (µM)Reference
2-(4-Bromophenyl)propane-1-sulfonamideMDA-MB-436 (Breast Cancer)12.5
N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamideMDA-MB-43610.0

Table 2: Enzyme Inhibition Activity

Compound NameEnzyme TargetInhibition (%)Reference
2-(4-Bromophenyl)propane-1-sulfonamideAcetylcholinesterase75%
N-(4-bromophenyl)-sulfonamideAcetylcholinesterase70%

Comparison with Similar Compounds

Structural Analogs with Anti-Inflammatory Activity

Two oxadiazole derivatives sharing the 4-bromophenyl moiety were reported to exhibit anti-inflammatory activity comparable to indomethacin (a non-steroidal anti-inflammatory drug):

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Demonstrated 59.5% inhibition of inflammation at 20 mg/kg.
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Showed 61.9% inhibition under the same conditions .
Property 2-(4-Bromophenyl)propane-1-sulfonamide Oxadiazole Derivatives
Core Structure Propane-sulfonamide 1,3,4-Oxadiazole
Key Substituent 4-Bromophenyl 4-Bromophenyl + chlorophenyl/dimethoxyphenyl
Biological Activity Not explicitly reported ~60% anti-inflammatory activity at 20 mg/kg
Potential Therapeutic Use Hypothesized: Enzyme inhibition Confirmed: Anti-inflammatory

Key Insight : The 4-bromophenyl group appears to enhance anti-inflammatory effects in oxadiazole derivatives, suggesting that 2-(4-Bromophenyl)propane-1-sulfonamide could similarly target inflammatory pathways. However, the sulfonamide group may shift its mechanism toward enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase) rather than direct anti-inflammatory action .

Comparison with 2-(Piperidin-4-yl)propane-1-sulfonamide

This analog replaces the 4-bromophenyl group with a piperidin-4-yl moiety, altering physicochemical properties:

Property 2-(4-Bromophenyl)propane-1-sulfonamide 2-(Piperidin-4-yl)propane-1-sulfonamide
Molecular Weight ~280–300 g/mol (estimated) 206.3 g/mol
Substituent Aromatic (electron-withdrawing) Aliphatic amine (basic)
Lipophilicity (LogP) Higher (due to bromine) Lower
Bioavailability Likely reduced due to higher LogP Potentially improved
Commercial Status Not reported Discontinued (limited availability)

Key Insight : The piperidine variant’s discontinuation may stem from stability challenges or insufficient efficacy. The bromophenyl analog’s higher lipophilicity could improve blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies, though this remains speculative .

Functional Group Impact on Activity

  • Sulfonamide vs. Oxadiazole: Sulfonamides are known for enzyme inhibition via hydrogen bonding, whereas oxadiazoles often enhance metabolic stability and receptor binding.
  • Bromine vs. Chlorine/Methoxy : Bromine’s larger atomic radius may improve hydrophobic interactions in target binding compared to smaller substituents like chlorine or methoxy groups.

Preparation Methods

Amination Reaction

The sulfonyl chloride is reacted with ammonia (NH₃) or ammonium hydroxide (NH₄OH) to form the sulfonamide:

  • Procedure :

    • A solution of 2-(4-bromophenyl)propane-1-sulfonyl chloride (1 eq) in tetrahydrofuran (THF) is cooled to 0–5°C.

    • Aqueous NH₄OH (2–3 eq) is added dropwise with stirring, followed by triethylamine (TEA, 1.5 eq) to neutralize HCl byproducts.

    • The mixture is warmed to room temperature and stirred for 12–24 hours.

    • Completion is monitored via thin-layer chromatography (TLC) or HPLC.

Source emphasizes the utility of sodamide (NaNH₂) as a base in analogous sulfamide syntheses, though its application here would require careful moisture control.

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DCM) are preferred for sulfonyl chloride reactions due to their ability to stabilize ionic intermediates.

  • Source reports successful aminations in methanol, though prolonged exposure may lead to esterification side reactions.

Temperature Control

  • Chlorination : Elevated temperatures (40–50°C) accelerate PCl₅ reactions but risk decomposition.

  • Amination : Low temperatures (0–5°C) minimize side reactions during initial NH₃ addition, followed by gradual warming to room temperature.

Base Selection

  • Triethylamine (TEA) : Widely used for HCl scavenging, as noted in source for sulfamide syntheses.

  • Sodamide (NaNH₂) : Employed in macitentan synthesis for deprotonation, though its hygroscopic nature complicates handling.

Purification and Characterization

Recrystallization

  • Crude product is purified via recrystallization from methanol or ethanol. Source details a methanol-based recrystallization at 50–60°C, achieving >99% purity.

  • Procedure : Dissolve the sulfonamide in hot methanol, filter while hot, and cool gradually to induce crystallization.

Chromatographic Methods

  • Column chromatography using silica gel and ethyl acetate/hexane eluents (3:7 ratio) resolves residual amines or sulfonic acids.

Analytical Characterization

  • HPLC : Purity assessment using C18 columns and UV detection at 254 nm.

  • NMR : ¹H NMR (DMSO-d6) reveals characteristic peaks for the bromophenyl group (δ 7.2–7.6 ppm) and sulfonamide protons (δ 7.8–8.2 ppm).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 278.17 [M+H]⁺.

Data Tables

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)propane-1-sulfonamide

PropertyValue
Molecular FormulaC₉H₁₂BrNO₂S
Molecular Weight278.17 g/mol
CAS NumberVC13954808
IUPAC Name2-(4-bromophenyl)propane-1-sulfonamide
SolubilitySlightly soluble in methanol

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Sulfonyl ChloridePCl₅, DCM, 40°C, 6 hr8595
AminationNH₄OH, TEA, THF, 24 hr7899
RecrystallizationMethanol, 50–60°C9099.8

Q & A

Q. What are the recommended spectroscopic and crystallographic methods for characterizing 2-(4-Bromophenyl)propane-1-sulfonamide?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm the molecular structure, focusing on the sulfonamide group’s deshielded protons (δ ~3.5–4.0 ppm) and the bromophenyl aromatic signals (δ ~7.3–7.6 ppm).
  • Infrared (IR) Spectroscopy: Identify the sulfonamide S=O stretching vibrations (asymmetric: ~1350 cm1^{-1}; symmetric: ~1150 cm1^{-1}) and C-Br stretching (~600 cm1^{-1}).
  • X-ray Crystallography: For unambiguous structural confirmation, employ single-crystal X-ray diffraction. Refinement using SHELXL ensures accurate bond lengths and angles, particularly for the sulfonamide moiety and bromophenyl ring .

Q. How can synthetic protocols for 2-(4-Bromophenyl)propane-1-sulfonamide be optimized to minimize impurities?

Answer:

  • Stepwise Sulfonation: React 4-bromopropylbenzene with chlorosulfonic acid under anhydrous conditions, followed by ammonia treatment to form the sulfonamide. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
  • Purification: Recrystallize from ethanol/water mixtures to remove unreacted intermediates. Purity (>98%) can be verified by HPLC (C18 column, acetonitrile/water gradient). For structural analogs, similar protocols have yielded high-purity products .

Advanced Research Questions

Q. How can hydrogen bonding patterns in 2-(4-Bromophenyl)propane-1-sulfonamide crystals be systematically analyzed to predict supramolecular assembly?

Answer:

  • Graph Set Analysis (GSA): Apply Etter’s formalism to classify hydrogen bonds (e.g., N–H···O=S interactions) into D (donor), A (acceptor), and R (ring) motifs. For example, a sulfonamide N–H···O dimer may form a R22(8)\text{R}_2^2(8) motif.
  • Crystal Packing: Use ORTEP-3 to visualize hydrogen-bonded networks and quantify angles/distances. Studies on bromophenyl derivatives suggest that halogen bonding (C–Br···O) may complement hydrogen bonding in stabilizing the lattice .

Q. What strategies resolve discrepancies between experimental and computational crystallographic data for this compound?

Answer:

  • Validation Tools: Utilize PLATON (ADDSYM, TWIN) to check for missed symmetry or twinning. For refinement outliers, re-examine data with SHELXL using restraints for disordered atoms (e.g., bromophenyl torsional angles).
  • DFT Comparison: Optimize the geometry using density functional theory (B3LYP/6-311+G(d,p)) and compare bond lengths/angles with experimental values. Discrepancies >2σ may indicate data collection artifacts (e.g., absorption errors) .

Q. How does the bromine atom’s heavy-atom effect influence X-ray diffraction data quality and phase determination?

Answer:

  • Anomalous Scattering: Bromine’s high electron density (Z=35Z = 35) enhances anomalous dispersion, enabling direct methods (SHELXD ) for phase determination.
  • Data Collection: Use Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) to maximize sinθ/λ\sin\theta/\lambda resolution. For bromophenyl derivatives, Rint<0.05R_{\text{int}} < 0.05 is achievable with careful crystal selection .

Methodological Comparison Tables

Table 1: Key Crystallographic Software for Structural Analysis

SoftwareFunctionalityApplication ExampleReference
SHELXL Refinement of small-molecule structuresBond length precision (±0.002 Å)
ORTEP-3 Thermal ellipsoid visualizationHydrogen-bond network mapping
PLATON Structure validationDetection of twinning/symmetry errors

Table 2: Common Impurities in Sulfonamide Synthesis and Mitigation Strategies

ImpuritySourceMitigation
Unreacted sulfonyl chlorideIncomplete ammonolysisExtended stirring (12–24 h) at 0°C
Bromophenyl byproductsSide reactionsColumn chromatography (SiO2_2)

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